6-Fluoro-7-methyl-1H-indole-3-carboxylic acid
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Overview
Description
6-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of this compound, the starting materials would include a fluorinated phenylhydrazine and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-Fluoro-7-methyl-1H-indole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole-3-carboxaldehyde: Another fluorinated indole derivative with similar chemical properties.
Methyl indole-6-carboxylate: A methylated indole derivative used in similar applications
Uniqueness
6-Fluoro-7-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14) |
InChI Key |
VNTVDJWXNHBDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)O)F |
Origin of Product |
United States |
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